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Compound Name: Methyl p-coumarate

Cat. No.: B8817706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl p-coumarate, the methyl ester of p-coumaric acid, is a naturally occurring phenolic

compound found in a variety of plants. It has garnered significant interest in the scientific

community due to its diverse biological activities, including anti-inflammatory, antioxidant, and

skin-whitening properties. This technical guide provides a comprehensive overview of the

spectroscopic data of methyl p-coumarate, detailed experimental protocols for its

characterization, and a visualization of its role in key biological pathways.

Spectroscopic Data
The structural elucidation of methyl p-coumarate is confirmed through various spectroscopic

techniques. The following tables summarize the key data obtained from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data of Methyl p-Coumarate
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.63 d 16.0 H-7

7.44 d 8.6 H-2, H-6

6.83 d 8.6 H-3, H-5

6.31 d 16.0 H-8

5.40 (br s) s - -OH

3.77 s - -OCH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of Methyl p-Coumarate[1]

Chemical Shift (δ) ppm Assignment

167.8 C-9 (C=O)

160.0 C-4

144.9 C-7

130.5 C-2, C-6

125.1 C-1

115.9 C-3, C-5

114.0 C-8

51.4 -OCH₃

Solvent: DMSO-d₆, Frequency: 100 MHz

Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands of Methyl p-Coumarate
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Wavenumber (cm⁻¹) Assignment

3383 O-H stretching (phenolic)

1685 C=O stretching (ester)

1630 C=C stretching (alkene)

1605, 1515 Aromatic C=C stretching

1270, 1170 C-O stretching

Sample Preparation: KBr pellet

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of Methyl p-Coumarate

m/z Relative Intensity (%) Assignment

178 100 [M]⁺

147 85 [M - OCH₃]⁺

119 55 [M - COOCH₃]⁺

91 30 [C₇H₇]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy:

A sample of methyl p-coumarate (~10-20 mg) is dissolved in an appropriate deuterated

solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are
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recorded on a 400 MHz spectrometer. For ¹H NMR, the spectral width is typically set to 10-15

ppm, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

Chemical shifts are referenced to the residual solvent peak. For ¹³C NMR, a proton-decoupled

sequence is used to simplify the spectrum to single lines for each carbon atom. A wider spectral

width (e.g., 0-200 ppm) is used, and a larger number of scans are typically required due to the

lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy:

A small amount of dry methyl p-coumarate (~1-2 mg) is finely ground with anhydrous

potassium bromide (KBr, ~100-200 mg) using an agate mortar and pestle. The mixture is then

pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the

sample holder of an FT-IR spectrometer, and the spectrum is recorded in the range of 4000-

400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS):

A dilute solution of methyl p-coumarate in a volatile organic solvent (e.g., methanol or

dichloromethane) is prepared. The sample is injected into a gas chromatograph equipped with

a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven

temperature is programmed to increase gradually to ensure good separation. The eluting

compounds are introduced into the mass spectrometer, typically using electron ionization (EI)

at 70 eV. The mass analyzer scans a mass range (e.g., m/z 40-500) to detect the molecular ion

and fragment ions.

Biological Activity and Signaling Pathways
Methyl p-coumarate exhibits notable biological activities, including the inhibition of melanin

synthesis and anti-inflammatory effects. The following diagrams illustrate the experimental

workflow for assessing tyrosinase inhibition and the signaling pathway involved in its anti-

inflammatory action.
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Melanin Synthesis Inhibition
Methyl p-coumarate is known to inhibit tyrosinase, a key enzyme in the melanin biosynthesis

pathway. This inhibitory action makes it a potential agent for skin whitening applications.

Sample Preparation

Assay Procedure Data Analysis

Tyrosinase Solution
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Add L-DOPA
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(Test Compound)
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Pre-incubate Measure Absorbance
at 475 nm over time Calculate % Inhibition Determine IC50 Value

Click to download full resolution via product page

Workflow for Tyrosinase Inhibition Assay

Anti-inflammatory Action
Methyl p-coumarate has been shown to exert anti-inflammatory effects by modulating the NF-

κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-

inflammatory genes.
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Inhibition of the NF-κB Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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